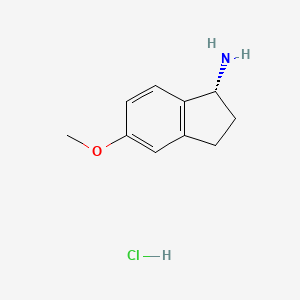![molecular formula C10H17ClN2 B6157591 [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride CAS No. 858784-78-8](/img/new.no-structure.jpg)
[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C10H17ClN2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-methyl-5-(propan-2-yl)phenylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the complete formation of the desired product. The reaction can be represented as follows:
2-methyl-5-(propan-2-yl)phenylamine+hydrazine hydrate+HCl→[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may also be employed as a reagent in analytical chemistry and quality control processes.
Mecanismo De Acción
The mechanism of action of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-methyl-5-(propan-2-yl)phenylamine: A precursor in the synthesis of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride.
2-methyl-5-(propan-2-yl)phenylhydrazine: A related hydrazine derivative with similar chemical properties.
2-methyl-5-(propan-2-yl)phenylazide: An oxidation product of this compound.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
858784-78-8 |
|---|---|
Fórmula molecular |
C10H17ClN2 |
Peso molecular |
200.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



